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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzonitrile

Cat. No.: B150773

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxybenzonitrile is a substituted aromatic compound that has emerged as a
significant and versatile building block in the fields of organic synthesis and medicinal
chemistry.[1][2] Its structure is characterized by a benzene ring functionalized with a bromine
atom, a methoxy group, and a nitrile moiety. This unique combination of functional groups
provides multiple reactive sites, making it an ideal starting material for the synthesis of complex
molecules and novel chemical entities. The bromine atom serves as a key handle for various
palladium-catalyzed cross-coupling reactions, the nitrile group can be transformed into other
functional groups like amines and carboxylic acids, and the methoxy group influences the
electronic properties of the aromatic ring.[1][2] This guide provides a comprehensive overview
of the potential research applications of 2-Bromo-5-methoxybenzonitrile, focusing on its role
in synthetic methodologies and as a scaffold for the development of biologically active
compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-5-methoxybenzonitrile is
presented below. These properties are essential for its handling, storage, and application in
various chemical reactions.
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Property Value Reference
CAS Number 138642-47-4 [1][3]
Molecular Formula CsHeBrNO [1][3]
Molecular Weight 212.04 g/mol [11[3]
Appearance Powder [3]

Melting Point 90-92 °C/99-102 °C [11[3]
Boiling Point 292.774 °C at 760 mmHg [1]

Density 1.563 g/cm3 [1]

Storage Temperature 2-8°C [3]

SMILES String COclcce(Br)c(cl)C#N [3]

Core Synthetic Applications: A Gateway to
Molecular Diversity

The reactivity of 2-Bromo-5-methoxybenzonitrile is dominated by the presence of the
bromine atom on the aromatic ring, which makes it an excellent substrate for palladium-
catalyzed cross-coupling reactions. These reactions are foundational in modern organic
synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an
organohalide with an organoboron compound, typically a boronic acid or ester, in the presence
of a palladium catalyst and a base.[5] For 2-Bromo-5-methoxybenzonitrile, this reaction
allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position,
creating complex biaryl and related structures that are common in pharmaceuticals and
functional materials.[6] The catalytic cycle generally involves an oxidative addition of the aryl
bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and
subsequent reductive elimination to yield the product and regenerate the catalyst.[7]
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the
formation of carbon-nitrogen (C-N) bonds.[4][8] This reaction is indispensable in medicinal
chemistry for synthesizing arylamines, which are prevalent in a vast array of pharmaceuticals.
[4] Using 2-Bromo-5-methoxybenzonitrile as the substrate, this method allows for the
introduction of primary or secondary amines at the 2-position. The catalytic cycle involves the
oxidative addition of the aryl bromide to a Pd(0) complex, coordination and deprotonation of the
amine to form a palladium-amido complex, and finally, reductive elimination to furnish the N-
arylated product.[9]
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Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
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Potential in Drug Discovery and Medicinal
Chemistry

The structural framework of 2-Bromo-5-methoxybenzonitrile is a valuable starting point for
the design and synthesis of new therapeutic agents. Its derivatives have shown potential in
various areas, most notably as kinase inhibitors and anticancer agents.

Scaffold for Kinase Inhibitors

Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is
linked to many diseases, including cancer.[10] The indole scaffold, which can be readily
synthesized from precursors like 2-Bromo-5-methoxybenzonitrile, is a "privileged structure”
in medicinal chemistry, forming the core of numerous kinase inhibitors.[11][6] By applying
Suzuki or Buchwald-Hartwig reactions, diverse aryl, heteroaryl, or amino groups can be
introduced at the 2-position, allowing for systematic exploration of the structure-activity
relationship (SAR) to optimize potency and selectivity against specific kinase targets.[11][6]
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Caption: Synthetic workflow from 2-Bromo-5-methoxybenzonitrile to kinase inhibitor
scaffolds.

Anticancer and Antimicrobial Agents

While direct biological profiling of 2-Bromo-5-methoxybenzonitrile is not extensively
published, studies on structurally related bromo-methoxyphenyl derivatives highlight their
potential as cytotoxic and antimicrobial agents.[12] The combination of the bromo and methoxy
substituents on a phenyl ring is a recurring motif in compounds with significant biological
activity. The data below, from analogous compounds, suggest that derivatives of 2-Bromo-5-
methoxybenzonitrile are promising candidates for further investigation.

Table 1: Anticancer Activity of Structurally Related Bromo-Methoxyphenyl Derivatives[12]
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Compound Class Cancer Cell Line ICs0 (M)
2-Phenylacrylonitrile HCT116 0.0059
2-Phenylacrylonitrile BEL-7402 0.0078
Chalcone HelLa 3.204
Chalcone MCF-7 3.849

Detailed Experimental Protocols

The following are generalized protocols for key synthetic transformations involving 2-Bromo-5-

methoxybenzonitrile and its precursors. These should serve as a starting point, and

optimization may be necessary for specific substrates and desired outcomes.

Protocol 1: Synthesis of 2-Bromo-5-methoxybenzoic

Acid

This precursor is often used to synthesize the title nitrile.[1] A common method involves the

bromination of 3-methoxybenzoic acid.[13][14]

o Materials: 3-methoxybenzoic acid, halogenated hydrocarbon solvent (e.g., dichloromethane),
bromination reagent (e.g., dibromohydantoin), bromination initiator (e.g., potassium

bromate), cocatalyst (e.g., red phosphorus), and sulfuric acid.[13]

e Procedure:

o Dissolve m-methoxybenzoic acid (0.1 mol), concentrated sulfuric acid (25 mL), potassium
bromate (0.01 mol), and red phosphorus (0.01 mol) in dichloromethane (80 g) in a suitable

reaction flask.[13]

o With stirring, add the bromination reagent (0.15 mol) at 25 °C.[13]

o Control the reaction temperature between 25-30 °C and stir for approximately 3 hours,

monitoring progress by HPLC or TLC.[13]
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o Upon completion, pour the reaction mixture into ice water (200 g) to quench the reaction.
[13]

o Recover the dichloromethane under reduced pressure.[13]

o Filter the resulting solid and recrystallize from a suitable solvent (e.g., ethanol) to obtain
pure 2-bromo-5-methoxybenzoic acid.[13] A reported yield for a similar procedure is 93.6%
with 99.4% purity.[13]

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling
This protocol is based on established methodologies for the coupling of aryl bromides.[5][11]

e Materials: 2-Bromo-5-methoxybenzonitrile (1.0 eq), arylboronic acid (1.1-1.5 eq),
palladium catalyst (e.g., Pd(PPhs)a or Pd(OAc)2, 1-5 mol%), ligand (if required, e.g., SPhos),
base (e.g., K2COs or K3POa, 2-3 eq), and a degassed solvent system (e.g., 1,4-
Dioxane/Water 4:1 or Toluene/Ethanol/Water).[5][6]

e Procedure:

o To a flame-dried reaction flask, add 2-Bromo-5-methoxybenzonitrile, the arylboronic
acid, the base, and the palladium catalyst/ligand.[11]

o Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[11]
o Add the degassed solvent mixture via syringe.[5]

o Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.[5][11]

o Monitor the reaction progress by TLC or LC-MS.[11]

o Upon completion, cool the mixture to room temperature. Dilute with an organic solvent
(e.g., ethyl acetate) and wash with water and brine.[11]

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.[5]

o Purify the crude product by column chromatography.
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Protocol 3: Generalized Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N coupling of 2-Bromo-5-
methoxybenzonitrile.[4][15]

o Materials: 2-Bromo-5-methoxybenzonitrile (1.0 eq), primary or secondary amine (1.2-1.5
eq), palladium pre-catalyst (e.g., Pdz2(dba)s, 1-2 mol%), phosphine ligand (e.g., XPhos), base
(e.g., Sodium tert-butoxide or Cs2C0Os, 1.5-2.0 eq), and anhydrous solvent (e.g., Toluene or
Dioxane).[11][15]

e Procedure:

o In a dry, sealable reaction tube or Schlenk tube under an inert atmosphere, combine the
palladium pre-catalyst and the ligand.[11]

o Add 2-Bromo-5-methoxybenzonitrile, the amine, and the base.[11]
o Add the anhydrous solvent via syringe.[11]

o Seal the tube tightly and heat the reaction mixture to 80-120 °C with vigorous stirring for
12-24 hours.[11][15]

o Monitor the reaction progress by TLC or LC-MS.[11]
o After completion, cool the reaction to room temperature.[11]

o Filter the mixture through a pad of Celite, washing with an appropriate organic solvent
(e.g., ethyl acetate).[11]

o Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

2-Bromo-5-methoxybenzonitrile stands out as a highly valuable and adaptable intermediate
in synthetic chemistry. Its utility is primarily driven by the bromine atom, which serves as a
versatile handle for robust palladium-catalyzed cross-coupling reactions such as the Suzuki-
Miyaura coupling and Buchwald-Hartwig amination. These reactions enable the systematic
construction of diverse and complex molecular architectures. For researchers in drug
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discovery, this compound provides a strategic starting point for developing libraries of novel
compounds, particularly in the search for potent and selective kinase inhibitors and other
therapeutic agents. The continued exploration of this scaffold is poised to yield significant
advancements in both medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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